molecular formula C15H14BrNO B5800047 2-(4-bromophenyl)-N-(2-methylphenyl)acetamide CAS No. 349430-64-4

2-(4-bromophenyl)-N-(2-methylphenyl)acetamide

Cat. No. B5800047
CAS RN: 349430-64-4
M. Wt: 304.18 g/mol
InChI Key: UTCNYJDXNGLDOT-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-N-(2-methylphenyl)acetamide, also known as 4-bromo-2, 2-dimethyl-N-phenylacetamide, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of organic compounds known as acetanilides, which are commonly used in the pharmaceutical industry as analgesics, antipyretics, and anti-inflammatory agents.

Mechanism of Action

The exact mechanism of action of 2-(4-bromophenyl)-N-(2-methylphenyl)acetamide is not fully understood, but it is believed to work by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of inflammatory mediators such as prostaglandins.
Biochemical and Physiological Effects
Studies have shown that 2-(4-bromophenyl)-N-(2-methylphenyl)acetamide can effectively reduce inflammation and pain in animal models. This compound has also been shown to have a low toxicity profile, making it a potentially attractive candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-bromophenyl)-N-(2-methylphenyl)acetamide is its relatively simple synthesis method, which makes it easy to produce in large quantities for use in laboratory experiments. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on 2-(4-bromophenyl)-N-(2-methylphenyl)acetamide. One area of interest is in the development of more potent and selective cyclooxygenase inhibitors based on the structure of this compound. Another potential direction is in the investigation of the anti-inflammatory and analgesic effects of this compound in human clinical trials. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of 2-(4-bromophenyl)-N-(2-methylphenyl)acetamide is typically achieved through a multi-step process that involves the reaction of 4-bromobenzoyl chloride with 2-methylaniline in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with acetic anhydride to yield the final product.

Scientific Research Applications

2-(4-bromophenyl)-N-(2-methylphenyl)acetamide has been studied extensively for its potential applications in scientific research. One of the primary areas of research has been in the field of medicinal chemistry, where this compound has been investigated for its potential as an analgesic and anti-inflammatory agent.

properties

IUPAC Name

2-(4-bromophenyl)-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO/c1-11-4-2-3-5-14(11)17-15(18)10-12-6-8-13(16)9-7-12/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTCNYJDXNGLDOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101264670
Record name 4-Bromo-N-(2-methylphenyl)benzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101264670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromophenyl)-N-(2-methylphenyl)acetamide

CAS RN

349430-64-4
Record name 4-Bromo-N-(2-methylphenyl)benzeneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=349430-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-N-(2-methylphenyl)benzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101264670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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